molecular formula C21H23N3O3S2 B3435445 N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE

N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE

Cat. No.: B3435445
M. Wt: 429.6 g/mol
InChI Key: HNEKPSVKTUSSRZ-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a sulfonamide group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps. One common route includes the formation of the thiazole ring followed by the introduction of the sulfonamide group and the tert-butylphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonamide groups.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological receptors. These interactions can disrupt normal cellular processes, leading to antimicrobial or antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring and sulfonamide group allows for a wide range of interactions and reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14(25)22-17-9-11-18(12-10-17)29(26,27)24-20-23-19(13-28-20)15-5-7-16(8-6-15)21(2,3)4/h5-13H,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEKPSVKTUSSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE

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